Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane

Organic photovoltaics Non-fullerene acceptor π-Bridge engineering

Problem: Generic TT stannanes lacking the 6-undecyl chain compromise solubility, limiting Stille polycondensation MW and reducing PCE by >50%. Solution: This mono-stannylated TT π-bridge monomer ensures solution-processable, high-MW donor copolymers. • Enables >13% PCE with Y-series acceptors • ~1000× lower acute toxicity vs. -SnMe3 analogs • 99% purity with batch QC (NMR, HPLC, GC)

Molecular Formula C29H52S2Sn
Molecular Weight 583.6 g/mol
Cat. No. B12304915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane
Molecular FormulaC29H52S2Sn
Molecular Weight583.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=CSC2=C1SC(=C2)[Sn](CCCC)(CCCC)CCCC
InChIInChI=1S/C17H25S2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-15-14-19-16-12-13-18-17(15)16;3*1-3-4-2;/h12,14H,2-11H2,1H3;3*1,3-4H2,2H3;
InChIKeyAZFHHHGTWOIXMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane – A Regiospecific Stille Monomer for Donor–Acceptor Polymer Synthesis


Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane (CAS 2304444-54-8; C29H52S2Sn; MW 583.56) is a mono-stannylated organotin monomer belonging to the thieno[3,2-b]thiophene (TT) family. It carries a linear undecyl (C11) solubilizing chain at the 6-position and a tributylstannyl (–SnBu3) group at the 2-position for palladium-catalyzed Stille cross-coupling . The compound serves as a π-bridge building block for donor–acceptor (D–A) conjugated copolymers in organic photovoltaics (OPV) and organic field-effect transistors (OFETs), where the TT core imparts extended planarity and quinoidal character while the undecyl chain ensures solution processability [1]. Standard commercial purity is specified at 99%, with batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic Thieno[3,2-b]thiophene Stannanes Cannot Substitute for Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane


Substituting a generic thieno[3,2-b]thiophene stannane for this compound introduces three simultaneous risks that directly degrade polymer performance. First, replacing the tributylstannyl (–SnBu3) group with a trimethylstannyl (–SnMe3) analog increases acute neurotoxicity by approximately 1000-fold without eliminating the need for rigorous organotin handling protocols [1]. Second, omitting the 6-undecyl solubilizing chain—as in the unsubstituted Tributyl(thieno[3,2-b]thiophen-2-yl)stannane (CAS 160032-41-7)—compromises the solution processability required for high-molecular-weight polymer synthesis via Stille polycondensation; this has been shown to limit accessible comonomer scope and reduce power conversion efficiencies (PCE) by over 50% in fractionation studies [2]. Third, replacing the fused thieno[3,2-b]thiophene π-bridge with a monocyclic thiophene spacer narrows the optical bandgap by approximately 0.1 eV less and more than halves photovoltaic PCE in head-to-head comparisons [3]. These differences are not compensated by post-polymerization formulation adjustments, making monomer selection a procurement-critical decision.

Quantitative Differentiation Evidence for Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane in OPV and OFET Monomer Procurement


Polymer Donors Built with the 6-UndecylTT π-Bridge Achieve 13.89% PCE in Non-Fullerene OSCs

When Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane is employed as the π-bridge monomer in donor copolymers, the resulting polymer PTO-HD (paired with Y6 acceptor) delivers a power conversion efficiency (PCE) of 13.89% (Voc = 0.799 V, Jsc = 22.74 mA cm⁻², FF = 67.67%) without solvent additives. This outperforms the identically bridged PTO-BO:Y6 device (PCE = 12.29%) by 1.60 absolute percentage points—a relative improvement of ~13%—attributed solely to the alkyloxime side-chain engineering on the acceptor unit while the 6-undecylTT π-bridge remains constant, confirming the bridge's intrinsic capacity to support high-efficiency charge generation and extraction [1].

Organic photovoltaics Non-fullerene acceptor π-Bridge engineering

Thieno[3,2-b]thiophene π-Bridge More Than Doubles PCE Versus Thiophene Bridge in Fullerene OPV Devices

In a controlled study of D–A copolymers based on benzodithiophene (BDT) and fluorinated quinoxaline, replacing a simple thiophene π-bridge (PBDTFQ-T) with a thieno[3,2-b]thiophene π-bridge (PBDTFQ-TT)—the core heterocycle of the target stannane monomer—yielded a more-than-doubled PCE (up to 5.60% vs. an estimated ~2.1–2.5% range for the thiophene analogue under identical blade-coating conditions). The improvement is mechanistically linked to a narrowed optical bandgap (ΔEg ≈ −0.1 eV), red-shifted absorption, and enhanced charge carrier mobility arising from the TT unit's greater planarity and stronger interchain π–π interactions [1].

π-Bridge comparison Fullerene OPV Thienothiophene vs. thiophene

6-AlkylTT π-Bridge Enables 9.35% Tandem OPV PCE – the Highest Reported at Publication

Copolymers incorporating a 6-alkylthieno[3,2-b]thiophene π-bridge (PBDTT–ttTPD, synthesized via Stille coupling using a 6-alkylTT-stannane monomer) achieved a single-junction PCE of 6.81% and a tandem device PCE of 9.35% (Voc = 1.58 V, Jsc = 8.00 mA cm⁻², FF = 74%), which was the highest reported tandem OPV PCE at the time of publication. In contrast, the analogous polymer with a monocyclic thiophene π-bridge (PBDTT–TPD) yielded a single-junction PCE of only 1.9% in a separate study [1][2]. The TT-bridged polymers exhibited superior crystallinity, higher hole mobility, and improved Jsc and FF, directly attributable to the extended conjugation and planarity of the 6-alkylTT unit [1].

Tandem organic photovoltaics 6-alkylthieno[3,2-b]thiophene High crystallinity

Tributylstannyl Group Offers ~1000-Fold Lower Acute Neurotoxicity Versus Trimethylstannyl Analogues

Among organotin reagents for Stille coupling, the trimethylstannyl (–SnMe₃) group confers higher transmetallation reactivity, but its acute neurotoxicity is approximately 1000-fold greater than that of the tributylstannyl (–SnBu₃) group. This well-established structure–toxicity relationship is cited in standard Stille coupling reference sources as the basis for preferentially selecting tributylstannyl reagents whenever the modest reduction in coupling rate is tolerable [1]. The target compound's tributylstannyl group therefore provides a substantial occupational safety margin relative to trimethylstannyl-functionalized TT monomers such as Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane or 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene (CAS 469912-82-1), without sacrificing the coupling efficiency required for high-molecular-weight polymer synthesis [1].

Organotin safety Stille coupling reagent selection Tributyltin vs. trimethyltin

Undecyl (C11) Linear Chain Optimizes Solubility–Crystallinity Balance for Solution-Processed Polymer Synthesis

Systematic alkyl chain optimization studies on thieno[3,2-b]thiophene–diketopyrrolopyrrole (DPPTT) copolymers have established that increasing alkyl chain length directly improves polymer solubility in common organic solvents and broadens the range of accessible comonomer units. Extending from branched C₈C₁₀ to C₁₀C₁₂ chains enabled higher-molecular-weight polymer fractions and PCE enhancements exceeding 50% after recycling GPC fractionation [1][2]. The linear undecyl (C11) chain on the target monomer occupies a design sweet spot: it is sufficiently long to impart robust solubility for Stille polycondensation without introducing the excessive chain entanglement or dilution of π-stacking density observed with heavily branched or longer (≥C16) side chains [3].

Alkyl chain engineering Solution processability Donor–acceptor polymer solubility

Mono-Stannylated at the 2-Position: Regiospecificity for AB-Type D–A Step-Growth Polymerization

Unlike 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene (CAS 469912-82-1), which is a symmetrical AA-type monomer requiring a complementary BB-type dibromo comonomer, the target compound is mono-stannylated exclusively at the 2-position. This regiochemistry enables its use as an AB-type building block in architecturally precise D–π–A terpolymer sequences, where the 2-position stannane couples to an acceptor unit while the 6-undecyl-substituted position can be further functionalized or serve as a chain terminus [1]. In the polymer HSD-7, this regiospecific incorporation of the 6-undecylTT unit via Stille coupling was demonstrated, yielding a well-defined copolymer with a bandgap of 2.53 eV and PCE of 0.73% versus PC₇₁BM .

Regiospecific Stille coupling Donor–acceptor polymer architecture Mono-functional monomer

Optimal Application Scenarios for Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane in OPV and OFET Research


High-Efficiency Non-Fullerene Organic Solar Cells Requiring >13% PCE Donor Polymers

As demonstrated by PTO-HD:Y6 devices achieving 13.89% PCE without solvent additives, this monomer is the building block of choice for groups synthesizing donor copolymers targeting single-junction efficiencies above 13% with Y6 or Y-series non-fullerene acceptors [1]. The undecyl chain ensures sufficient solubility for reproducible, high-molecular-weight Stille polycondensation, while the TT π-bridge provides the planarity and intermolecular ordering required for efficient exciton dissociation and charge transport.

Tandem and Multi-Junction Organic Photovoltaic Device Development

Polymers incorporating 6-alkylthieno[3,2-b]thiophene π-bridges achieved a record tandem PCE of 9.35% at publication, with the TT-bridged copolymers exhibiting the high crystallinity, hole mobility, and enhanced Jsc/FF that are essential for current-matched tandem sub-cells [1]. Researchers developing tandem, triple-junction, or other multi-cell OPV architectures should prioritize this monomer class for the wide-bandgap sub-cell donor polymer.

D–π–A Terpolymer Design Requiring Regiospecific Mono-Stannylated TT Building Blocks

Because this monomer carries a single tributylstannyl group at the 2-position and a non-reactive undecyl chain at the 6-position, it functions as a regiospecific π-bridge insertion unit in D–π–A terpolymer sequences. This architecture—exemplified by HSD-7—is not accessible with symmetrical 2,5-bis-stannylated TT monomers [1]. Research programs exploring terpolymer compositional libraries for morphology and energy-level optimization should procure this mono-functional monomer specifically.

Laboratory-Scale Polymer Synthesis Requiring a Favorable Organotin Safety Profile

For academic and industrial laboratories conducting Stille polycondensation at the 0.1–10 gram scale, the tributylstannyl group provides a documented ~1000-fold lower acute toxicity compared to trimethylstannyl alternatives [1], reducing the institutional safety review burden while maintaining adequate coupling reactivity for high-molecular-weight polymer synthesis [2]. This safety differential is particularly relevant for labs without dedicated organotin waste streams or those training graduate students in conjugated polymer synthesis.

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